2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide
Description
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c30-24(28-16-7-2-8-17-28)19-29-18-22(21-13-5-6-14-23(21)29)25(31)26(32)27-15-9-12-20-10-3-1-4-11-20/h1,3-6,10-11,13-14,18H,2,7-9,12,15-17,19H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNNKECLYDULQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include indole, piperidine, acetic anhydride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to increase reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indole ring .
Scientific Research Applications
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive indole derivatives.
Mechanism of Action
The mechanism of action of 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
The acetamide nitrogen substituent significantly alters physicochemical and binding properties:
Key Insight : The 3-phenylpropyl group in the target compound offers greater hydrophobicity compared to fluorobenzyl or methoxyphenyl substituents, which could favor interactions with lipid-rich biological targets.
Modifications to the Heterocyclic Core
Variations in the indole substituents and heterocyclic systems influence activity profiles:
Key Insight: Piperidine-based compounds (e.g., the target) are more lipophilic than morpholine derivatives, while triazinoindole analogues may exhibit divergent mechanisms due to their planar, electron-deficient triazine rings.
Structural Analogues with Modified Linkages
The linkage between the indole and acetamide moieties impacts conformational flexibility and target engagement:
Key Insight : Sulfanyl linkages (as in ) introduce torsional flexibility, which may improve binding to dynamic protein sites, whereas rigid carbonyl linkages (target compound) favor pre-organized binding pockets.
Biological Activity
The compound 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide , also known by its PubChem CID 20902490, has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, toxicity, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 387.5 g/mol. The compound features a complex structure that includes an indole moiety, a piperidine ring, and an acetamide functional group, which are significant in determining its biological activity.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | N,N-diethyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide |
| Molecular Formula | C21H29N3O2S |
| Molecular Weight | 387.5 g/mol |
| Chemical Structure | Chemical Structure |
Pharmacological Effects
Research indicates that the compound exhibits various pharmacological effects:
- Cannabinoid Receptor Activity : The compound has been shown to interact with cannabinoid receptors (CB1 and CB2). It retains high affinity for these receptors, similar to other synthetic cannabinoids. Studies have demonstrated that it can induce cannabimimetic effects such as hypothermia and analgesia in animal models, suggesting its potential as a therapeutic agent for pain management .
- CYP450 Metabolism : The metabolism of this compound involves cytochrome P450 enzymes, which play a crucial role in the biotransformation of many drugs. In vitro studies suggest that it undergoes phase I metabolism, leading to the formation of hydroxylated metabolites that may retain biological activity.
- Neuropharmacological Effects : Animal studies have shown that the compound can influence locomotor activity and induce catalepsy, indicative of central nervous system (CNS) effects. These findings align with other compounds in its class that exhibit psychoactive properties .
Toxicological Profile
While the pharmacological activities are promising, it is essential to consider the toxicological implications:
- Toxicity Studies : Preliminary studies indicate that synthetic cannabinoids can induce toxicity not typically associated with Δ9-tetrahydrocannabinol (Δ9-THC), such as severe agitation or psychosis in some users. Understanding the safety profile of this compound is crucial for its potential therapeutic applications .
- Adverse Effects : The metabolites generated from the compound's metabolism may also contribute to adverse effects seen with synthetic cannabinoids. This highlights the importance of further toxicological assessments to establish safe usage guidelines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components:
- Indole Moiety : The indole structure is known for its role in receptor binding and modulation, making it a common feature in many biologically active compounds.
- Piperidine Ring : The presence of the piperidine ring contributes to the lipophilicity and overall binding affinity of the compound at cannabinoid receptors.
- Acetamide Group : This functional group may enhance solubility and bioavailability, further influencing the pharmacokinetics of the compound.
Case Studies
A review of existing literature reveals several case studies highlighting the biological activity of similar compounds:
- Study on JWH Compounds : Research on JWH analogs has shown that modifications in their structure can lead to varying degrees of receptor affinity and efficacy, which is relevant for understanding how structural variations in 2-oxo compounds may affect their biological outcomes .
- Metabolism Studies : Investigations into the metabolic pathways of synthetic cannabinoids emphasize the role of CYP enzymes in producing active metabolites that could potentially enhance or mitigate pharmacological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
